Dorzolamide hydrochloride

Catalog No.
S548845
CAS No.
130693-82-2
M.F
C10H17ClN2O4S3
M. Wt
360.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dorzolamide hydrochloride

CAS Number

130693-82-2

Product Name

Dorzolamide hydrochloride

IUPAC Name

(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride

Molecular Formula

C10H17ClN2O4S3

Molecular Weight

360.9 g/mol

InChI

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m0./s1

InChI Key

OSRUSFPMRGDLAG-QMGYSKNISA-N

SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl

Solubility

Soluble in DMSO.

Synonyms

4-ethylamino-5,6-dihydro-6-methyl-7,7-dioxide-4H-thieno(2,3-b)thiopyran-2-sulfonamide, 5,6-dihydro-4-ethylamino-6-methyl-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide, dorzolamide, Dorzolamide Chibret, dorzolamide hydrochloride, dorzolamide, (trans)-isomer, L 671152, L-671,152, MK 507, MK-507, Trusopt

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl

Isomeric SMILES

CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl

Description

The exact mass of the compound Dorzolamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Aqueous Humor Production

Glaucoma is characterized by abnormally high IOP, often caused by excessive production of aqueous humor, the fluid that fills the anterior chamber of the eye. Dorzolamide hydrochloride acts by inhibiting carbonic anhydrase, an enzyme crucial for bicarbonate production in the ciliary epithelium. This, in turn, reduces aqueous humor formation, making it a valuable tool for researchers to study the role of carbonic anhydrase in this process.

Evaluating Treatment Efficacy

Glaucoma research involves testing the effectiveness of new medications or treatment strategies. Dorzolamide hydrochloride, with its well-defined IOP-lowering effect, can serve as a benchmark treatment in these studies. Researchers can compare the IOP-lowering capabilities of new drugs against dorzolamide to gauge their efficacy [].

Investigating Combination Therapies

Glaucoma often requires a multi-pronged approach to manage IOP effectively. Dorzolamide hydrochloride is frequently combined with other medications like beta-blockers or prostaglandin analogs for enhanced IOP control. Research studies use dorzolamide-based combinations to assess their synergistic effects and optimize treatment regimens for glaucoma patients [].

Studying Mechanisms of Action

Dorzolamide hydrochloride's mechanism of action involves inhibiting carbonic anhydrase, but the full picture of its impact on the eye is still being explored. Researchers are using dorzolamide to investigate its influence on other physiological processes in the eye, such as blood flow regulation or extracellular matrix remodeling, potentially leading to a more comprehensive understanding of glaucoma pathogenesis [].

Dorzolamide hydrochloride is a carbonic anhydrase inhibitor primarily used in ophthalmic solutions to manage elevated intraocular pressure associated with conditions like open-angle glaucoma and ocular hypertension. Chemically, it is classified as a sulfonamide derivative, specifically described as (4S-trans)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride, with an empirical formula of C10H16N2O4S3·HCl and a molecular weight of approximately 360.9 g/mol. The compound appears as a white to off-white crystalline powder, soluble in water but only slightly soluble in methanol and ethanol. It is typically formulated as a sterile, isotonic ophthalmic solution with a pH around 5.6 and osmolarity between 260-330 mOsM .

  • Dorzolamide reduces IOP by decreasing the production of aqueous humor, a fluid within the eye.
  • It achieves this by reversibly binding to the enzyme carbonic anhydrase in the ciliary processes of the eye. Carbonic anhydrase plays a crucial role in regulating fluid production within the eye [].
  • Dorzolamide hydrochloride is generally well-tolerated but can cause side effects like eye burning, stinging, and blurred vision [].
  • Serious side effects are rare but can include allergic reactions and Stevens-Johnson syndrome [].
  • Dorzolamide should not be used by individuals with hypersensitivity to sulfonamides or severe kidney impairment [].

Dorzolamide hydrochloride acts by inhibiting the enzyme carbonic anhydrase II, which catalyzes the reversible hydration of carbon dioxide to bicarbonate ions. This inhibition disrupts the formation of bicarbonate ions in the ciliary processes of the eye, leading to decreased sodium and fluid transport, ultimately reducing aqueous humor secretion and lowering intraocular pressure . The primary reaction can be summarized as follows:

CO2+H2OH2CO3H++HCO3\text{CO}_2+\text{H}_2\text{O}\rightleftharpoons \text{H}_2\text{CO}_3\rightleftharpoons \text{H}^++\text{HCO}_3^-

By inhibiting carbonic anhydrase, dorzolamide shifts this equilibrium, reducing the production of bicarbonate and consequently aqueous humor.

Dorzolamide hydrochloride exhibits significant biological activity through its selective inhibition of carbonic anhydrase II, which is predominantly found in red blood cells and the ciliary body of the eye. This selectivity allows dorzolamide to effectively lower intraocular pressure without causing substantial systemic side effects typically associated with oral carbonic anhydrase inhibitors . Its pharmacodynamics indicate that dorzolamide lowers intraocular pressure by approximately 20%, and its effects begin within three hours of administration .

The synthesis of dorzolamide hydrochloride involves several steps, including the formation of the thieno[2,3-b]thiopyran core followed by sulfonation and amination. The key steps include:

  • Formation of Thieno[2,3-b]thiopyran: This step involves cyclization reactions that create the bicyclic structure.
  • Sulfonation: Introduction of the sulfonamide group is achieved through reactions with sulfonyl chlorides.
  • Amination: The ethylamino group is introduced via nucleophilic substitution reactions.

These synthetic routes ensure the production of dorzolamide with high purity and yield suitable for pharmaceutical applications .

Dorzolamide hydrochloride is primarily used in ophthalmology to treat elevated intraocular pressure due to:

  • Open-angle glaucoma
  • Ocular hypertension

It is available as a standalone treatment or in combination with other medications like timolol maleate (as Cosopt) to enhance therapeutic efficacy . The drug's ability to penetrate ocular tissues makes it effective in reducing intraocular pressure while minimizing systemic exposure and side effects.

Dorzolamide hydrochloride belongs to a class of carbonic anhydrase inhibitors that includes other compounds such as:

  • Acetazolamide
  • Methazolamide
  • Dichlorphenamide

Comparison Table

CompoundTypeRoute of AdministrationKey Characteristics
DorzolamideCarbonic anhydrase inhibitorTopical (eye drops)Selective for carbonic anhydrase II; minimal systemic effects
AcetazolamideCarbonic anhydrase inhibitorOralFirst-generation; significant systemic side effects
MethazolamideCarbonic anhydrase inhibitorOralIntermediate properties; some systemic effects
DichlorphenamideCarbonic anhydrase inhibitorOralOlder agent; more systemic side effects

Dorzolamide's uniqueness lies in its topical application and selectivity for carbonic anhydrase II, which reduces the risk of systemic side effects commonly seen with oral formulations like acetazolamide .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

360.0038982 g/mol

Monoisotopic Mass

360.0038982 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QZO5366EW7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (11.11%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (77.78%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Dorzolamide Hydrochloride is the hydrochloride salt form of dorzolamide, an inhibitor of carbonic anhydrase, a zinc-containing enzyme that catalyzes the rapid conversion of carbon dioxide and water into carbonic acid, protons and bicarbonate ions. Distributed throughout many cells and tissues, various carbonic anhydrases play important roles in mineral and metabolic homeostasis. (NCI04)

MeSH Pharmacological Classification

Antihypertensive Agents

KEGG Target based Classification of Drugs

Enzymes
Lyases (EC4)
Aldehyde-lyases [EC:4.1.2.-]
CA [HSA:759 760 761 762 763 11238 765 766 767 768 771 377677 23632] [KO:K01672 K18245 K18246]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

130693-82-2

Wikipedia

Dorzolamide hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Kobayashi M, Naito K. [Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent]. Nihon Yakurigaku Zasshi. 2000 Jun;115(6):323-8. Review. Japanese. PubMed PMID: 10948564.

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